Methyl (2-cyanoethenyl)ethylphosphinate
Description
Contextualizing Organophosphorus Chemistry and Phosphinate Compounds
Organophosphorus chemistry is a significant branch of chemistry that studies organic compounds containing carbon-phosphorus bonds. These compounds are integral to numerous applications, ranging from industrial catalysts and flame retardants to pharmaceuticals and agricultural chemicals. tandfonline.com Among the vast array of organophosphorus compounds, phosphinates are distinguished by their P-C bonds, which contribute to their stability and diverse reactivity. wikipedia.org The general structure of a phosphinate, R₂P(=O)(OR'), allows for a wide variety of substituents, leading to a rich and varied chemistry. tandfonline.com
Significance of Unsaturated Phosphinate Structures in Chemical Science
The presence of unsaturation, such as a carbon-carbon double bond, within a phosphinate structure introduces a site of enhanced reactivity and potential for further chemical transformations. Unsaturated phosphinates, like vinylphosphinates, are valuable building blocks in organic synthesis. rsc.org The double bond can participate in a variety of addition reactions, allowing for the introduction of new functional groups. Furthermore, the electronic interplay between the phosphinate group and the unsaturated system can impart unique properties to the molecule, making these compounds attractive for materials science and medicinal chemistry applications. tandfonline.com
Rationale for Advanced Academic Investigation of Methyl (2-cyanoethenyl)ethylphosphinate
The specific structure of this compound, featuring both a cyano group and an ethyl group attached to the vinyl moiety and the phosphorus atom respectively, presents a compelling case for detailed academic study. The electron-withdrawing nature of the cyano group is expected to significantly influence the reactivity of the carbon-carbon double bond, making it a potent Michael acceptor. This opens up possibilities for the synthesis of complex, highly functionalized organophosphorus compounds. Understanding the synthesis, reactivity, and properties of this particular molecule can provide valuable insights into the broader class of α,β-unsaturated phosphinates and could lead to the development of novel synthetic methodologies and materials.
For instance, a potential synthesis could involve the reaction of an appropriate ethylphosphonous acid monoester with a 2-cyano-substituted haloethene. Alternatively, a base-catalyzed addition of methyl ethylphosphinate to acrylonitrile (B1666552) could be envisioned.
Hypothetical Spectroscopic Data for this compound
The following table presents hypothetical spectroscopic data for this compound, based on typical values for similar α,β-unsaturated phosphinates and the presence of the cyano group. This data is for illustrative purposes and would require experimental verification.
| Spectroscopic Data | Hypothetical Values |
| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 1.10-1.25 (t, 3H, P-CH₂-CH₃), 1.70-1.90 (m, 2H, P-CH₂-CH₃), 3.75 (d, 3H, JP-H = 12 Hz, O-CH₃), 6.20-6.40 (dd, 1H, JH-H = 16 Hz, JP-H = 20 Hz, P-CH=CH-CN), 6.80-7.00 (dd, 1H, JH-H = 16 Hz, JP-H = 10 Hz, P-CH=CH-CN) |
| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | 6.5 (d, JP-C = 4 Hz, P-CH₂-CH₃), 25.0 (d, JP-C = 90 Hz, P-CH₂-CH₃), 52.0 (d, JP-C = 6 Hz, O-CH₃), 115.0 (s, CN), 120.0 (d, JP-C = 180 Hz, P-CH=CH-CN), 145.0 (d, JP-C = 10 Hz, P-CH=CH-CN) |
| ³¹P NMR (CDCl₃, 162 MHz), δ (ppm) | 30-35 |
| IR (neat), ν (cm⁻¹) | 2220 (C≡N stretch), 1620 (C=C stretch), 1250 (P=O stretch), 1030 (P-O-C stretch) |
| Mass Spectrometry (ESI+) | m/z = 176.06 [M+H]⁺, 198.04 [M+Na]⁺ |
Structure
2D Structure
3D Structure
Properties
CAS No. |
61256-87-9 |
|---|---|
Molecular Formula |
C6H10NO2P |
Molecular Weight |
159.12 g/mol |
IUPAC Name |
3-[ethyl(methoxy)phosphoryl]prop-2-enenitrile |
InChI |
InChI=1S/C6H10NO2P/c1-3-10(8,9-2)6-4-5-7/h4,6H,3H2,1-2H3 |
InChI Key |
IXZSRXYXPYUVCU-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=O)(C=CC#N)OC |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 2 Cyanoethenyl Ethylphosphinate
Retrosynthetic Analysis and Key Bond Formations in Methyl (2-cyanoethenyl)ethylphosphinate Synthesis
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. youtube.com For this compound, the analysis involves identifying key bonds that can be disconnected, corresponding to reliable forward reactions. amazonaws.com
The primary disconnections for the target molecule are:
C-P bond of the 2-cyanoethenyl group: This bond can be retrosynthetically cleaved via a phospha-Michael addition. This disconnection is strategically advantageous as it simplifies the molecule into two key fragments: an ethylphosphinate precursor and an activated alkene, acrylonitrile (B1666552).
P-O bond of the methyl ester: This ester linkage can be disconnected through a standard esterification reaction, leading back to a phosphinic acid and methanol.
C-P bond of the ethyl group: This bond can be disconnected using strategies corresponding to classical C-P bond-forming reactions like the Arbuzov rearrangement or modern hydrophosphinylation methods.
This analysis suggests a convergent synthesis where the phosphinate core is first constructed and then the 2-cyanoethenyl moiety is introduced in a final step.
Classical and Contemporary Approaches to Phosphinate Moiety Construction
The formation of the phosphinate core, specifically the ethylphosphinate group, is a critical phase in the synthesis. Both long-established and more recent methodologies can be employed to create the necessary C-P bond.
Arbuzov-Type Rearrangements for Organophosphorus Compound Synthesis
The Michaelis-Arbuzov reaction is a cornerstone in the synthesis of organophosphorus compounds, widely used for creating P-C bonds. nih.gov The reaction involves the treatment of a trivalent phosphorus ester with an alkyl halide to produce a pentavalent phosphorus species. wikipedia.org In the context of synthesizing an ethylphosphinate, this would typically involve the reaction of a phosphonite ester, such as a dialkyl ethylphosphonite, with an appropriate reagent. The general mechanism begins with the nucleophilic attack of the phosphorus atom on the alkyl halide, forming a phosphonium (B103445) salt intermediate, which then rearranges to the final pentavalent phosphorus product. wikipedia.org
This method is robust and has been extensively reviewed for the synthesis of various phosphinates, phosphonates, and phosphine (B1218219) oxides. wikipedia.orgacs.org
Table 1: Overview of Michaelis-Arbuzov Reaction for Phosphinate Synthesis
| Reactant 1 | Reactant 2 | Product Type | Key Feature |
|---|
Hydrophosphinylation Strategies in the Formation of Carbon-Phosphorus Bonds
Hydrophosphinylation has emerged as a powerful and atom-economical method for forming C-P bonds. beilstein-journals.org This reaction involves the addition of a P-H bond from a phosphinic acid or its ester across an unsaturated C-C bond, such as in an alkene or alkyne. nih.gov The synthesis of the ethylphosphinate moiety could be envisioned through the addition of hypophosphorous acid or its esters to ethylene.
These reactions are often facilitated by catalysts, including transition metals like palladium or nickel, or initiated by free radicals. nih.govnih.gov Metal-catalyzed processes, in particular, offer high control over regioselectivity and stereoselectivity under mild conditions. researchgate.net This approach represents a more modern and environmentally benign alternative to classical methods for preparing key phosphinate intermediates. nih.gov
Esterification Pathways for Methyl Phosphinates
The final step in constructing the phosphinate moiety often involves the formation of the methyl ester. This is typically achieved through the esterification of the corresponding phosphinic acid. While phosphonic acids can be resistant to direct esterification, various methods have been developed to overcome this challenge. researchgate.net
Microwave-assisted direct esterification of phosphinic acids with alcohols has proven to be an effective method. mdpi.com Other strategies include the use of specific reagents like triethyl orthoacetate, where reaction conditions such as temperature can be tuned to selectively yield the desired ester product. nih.gov The choice of method depends on the specific substrate and desired yield.
Table 2: Comparison of Esterification Methods for P-Acids
| Method | Reagents | Conditions | Advantage |
|---|---|---|---|
| Direct Esterification | Phosphinic Acid, Alcohol | Microwave Irradiation, Optional Additive | Rapid and efficient mdpi.com |
| Orthoester Method | Phosphonic Acid, Triethyl Orthoacetate | Controlled Temperature | High selectivity nih.gov |
Introduction of the 2-Cyanoethenyl Moiety
The introduction of the vinyl cyanide group is a key transformation leading to the final target molecule. The electron-withdrawing nature of the nitrile group makes the alkene susceptible to nucleophilic attack.
Michael Addition Reactions with Acrylonitrile Derivatives
The phospha-Michael reaction, a conjugate addition of a phosphorus nucleophile to an activated alkene, is the most direct method for introducing the 2-cyanoethenyl moiety. nih.gov In this reaction, a precursor such as methyl H-ethylphosphinate would add across the double bond of acrylonitrile. rsc.org
The effectiveness of this reaction can be highly dependent on the reaction conditions and the nature of the substituents on the phosphorus atom. rsc.org While some Michael additions of H-phosphonates proceed smoothly with basic catalysts, reactions with acrylonitrile can sometimes require specific catalytic systems, such as KOH supported on alumina, to achieve good yields. rsc.org The reaction is a powerful tool for C-P bond formation, leading directly to the desired functionalized phosphinate product. nih.govresearchgate.net
Olefin Functionalization and Cyanation Methodologies
The introduction of the cyanoethenyl group attached to the ethylphosphinate core can be envisioned through the functionalization of an existing olefin or the direct construction of the cyanovinyl moiety.
One potential pathway involves the hydrocyanation of an alkynylphosphinate . This method would start with methyl ethyl(ethynyl)phosphinate. The hydrocyanation of the carbon-carbon triple bond, typically catalyzed by a transition metal complex, would lead to the desired (2-cyanoethenyl)ethylphosphinate. Nickel-based catalysts, for instance, are commonly employed in industrial hydrocyanation processes and could be adapted for this transformation. The regioselectivity of the cyanide addition would be a critical factor to control to obtain the desired isomer.
Alternatively, a cyanation of a vinyl halide precursor offers another viable route. This would involve the synthesis of a methyl (2-haloethenyl)ethylphosphinate, for example, through a Wittig-type reaction or hydrohalogenation of an alkynylphosphinate. The subsequent palladium-catalyzed cyanation, a well-established cross-coupling reaction, would then introduce the cyano group. Various cyanide sources, such as potassium cyanide or zinc cyanide, can be utilized in the presence of a suitable palladium catalyst and ligand system.
A third approach could be the Horner-Wadsworth-Emmons (HWE) reaction . This powerful olefination method would involve the reaction of a phosphonate (B1237965) carbanion with a cyano-substituted aldehyde, such as cyanoacetaldehyde or its synthetic equivalent. Specifically, the synthesis would start with the preparation of a phosphonate ylide from methyl (diethoxyphosphoryl)ethylphosphinate. Deprotonation with a suitable base would generate the carbanion, which would then react with the cyano-aldehyde to form the desired this compound. This method offers the advantage of generally high stereoselectivity, favoring the formation of the E-alkene.
| Method | Starting Material | Key Reagents | Potential Advantages | Potential Challenges |
| Hydrocyanation | Methyl ethyl(ethynyl)phosphinate | HCN, Ni or Pd catalyst | Atom economical | Handling of toxic HCN, regioselectivity control |
| Cyanation of Vinyl Halide | Methyl (2-haloethenyl)ethylphosphinate | KCN or Zn(CN)₂, Pd catalyst | Well-established reaction | Synthesis of vinyl halide precursor |
| Horner-Wadsworth-Emmons | Methyl (diethoxyphosphoryl)ethylphosphinate | Cyanoacetaldehyde, Base | Good stereoselectivity (E-isomer) | Availability of cyano-aldehyde |
Catalytic Strategies in this compound Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective pathways to complex molecules. Both transition metal catalysis and organocatalysis provide powerful tools that could be applied to the synthesis of this compound.
Transition metal catalysis is particularly relevant for the C-P and C-C bond-forming reactions necessary for the synthesis of the target molecule.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis. As mentioned in the previous section, the cyanation of a methyl (2-haloethenyl)ethylphosphinate precursor using a palladium catalyst would be a highly effective method. The catalytic cycle for such a reaction typically involves the oxidative addition of the vinyl halide to a Pd(0) complex, followed by transmetalation with a cyanide source and subsequent reductive elimination to yield the desired product and regenerate the catalyst.
Another important transition metal-catalyzed reaction is the hydrophosphinylation of alkynes . The direct addition of a P-H bond across a carbon-carbon triple bond can be catalyzed by various transition metals, including palladium, rhodium, and nickel. In the context of synthesizing this compound, this would involve the reaction of methyl ethylphosphinate with cyanoacetylene (B89716). The catalyst would facilitate the regioselective addition of the P-H bond to the alkyne, ideally leading to the desired β-cyano vinylphosphinate.
| Catalyst System | Reaction Type | Substrates | Key Features |
| Pd(PPh₃)₄ / KCN | Cross-coupling | Methyl (2-bromoethenyl)ethylphosphinate | Well-established, high yields |
| [Rh(COD)Cl]₂ / dppb | Hydrophosphinylation | Methyl ethylphosphinate, Cyanoacetylene | Atom economical, direct C-P bond formation |
| Ni(cod)₂ / dppf | Hydrocyanation | Methyl ethyl(ethynyl)phosphinate | Direct introduction of cyano group |
Organocatalysis has emerged as a powerful, metal-free alternative for many organic transformations, often providing high levels of stereoselectivity.
The Michael addition of a phosphinate to an α,β-unsaturated nitrile represents a plausible organocatalytic route. In this scenario, methyl ethylphosphinate could be activated by a chiral organocatalyst, such as a cinchona alkaloid derivative or a primary amine-thiourea catalyst, to act as a nucleophile. This activated phosphinate would then add to acrylonitrile in a conjugate fashion. Subsequent elimination would be required to form the double bond, which might present a challenge.
A more direct approach would be an organocatalyzed Horner-Wadsworth-Emmons reaction . While the classical HWE reaction uses stoichiometric bases, organocatalytic versions have been developed. A chiral base could potentially be used to deprotonate the phosphonate precursor enantioselectively, although for an achiral target like this compound, a simpler achiral organic base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) could be employed under mild conditions.
| Organocatalyst Type | Reaction Type | Proposed Reactants | Potential Advantages |
| Chiral Amine/Thiourea (B124793) | Michael Addition | Methyl ethylphosphinate, Acrylonitrile | Metal-free, potential for asymmetric synthesis |
| DBU | Horner-Wadsworth-Emmons | Methyl (diethoxyphosphoryl)ethylphosphinate, Cyanoacetaldehyde | Mild reaction conditions, avoids strong inorganic bases |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound to enhance its sustainability.
One of the key principles of green chemistry is the reduction or elimination of solvents. Solvent-free reactions , often facilitated by microwave irradiation or mechanochemistry, can lead to shorter reaction times, higher yields, and simplified purification procedures.
The Horner-Wadsworth-Emmons reaction , for instance, has been successfully performed under solvent-free conditions. A solid-state reaction between methyl (diethoxyphosphoryl)ethylphosphinate, cyanoacetaldehyde, and a solid base like potassium carbonate could be initiated by grinding the reactants together in a ball mill. This mechanochemical approach avoids the use of potentially harmful organic solvents.
Microwave-assisted synthesis is another technique that often allows for solvent-free or reduced-solvent conditions. The hydrophosphinylation of cyanoacetylene with methyl ethylphosphinate could potentially be accelerated by microwave irradiation, leading to a more energy-efficient process.
The development of sustainable reagents and catalysts is crucial for greening chemical synthesis. This includes the use of catalysts based on abundant and non-toxic metals, as well as the design of recyclable catalysts.
For the transition metal-catalyzed reactions discussed, employing catalysts based on earth-abundant metals like iron or copper instead of precious metals like palladium or rhodium would be a significant step towards sustainability. Recent research has shown the potential of iron and copper catalysts in various cross-coupling and addition reactions.
In the realm of organocatalysis, the development of recyclable catalysts is an active area of research. This can be achieved by immobilizing the catalyst on a solid support or by designing catalysts that can be easily separated from the reaction mixture by precipitation or extraction. For the proposed organocatalytic Michael addition, a polymer-supported chiral amine or thiourea catalyst could be employed and recovered by simple filtration after the reaction.
Furthermore, the principle of atom economy should be considered in the selection of synthetic routes. Reactions like hydrocyanation and hydrophosphinylation are inherently more atom-economical than multi-step sequences that generate stoichiometric byproducts.
| Green Chemistry Approach | Application to Synthesis | Specific Example | Sustainability Benefit |
| Solvent-Free Synthesis | Horner-Wadsworth-Emmons | Mechanochemical grinding of reactants | Reduced solvent waste, energy efficiency |
| Sustainable Catalysis | Transition Metal-Catalyzed Coupling | Use of an iron-based catalyst for hydrophosphinylation | Avoids precious metals, lower toxicity |
| Recyclable Catalysis | Organocatalytic Michael Addition | Polymer-supported thiourea catalyst | Catalyst reuse, reduced waste |
| Atom Economy | Olefin Functionalization | Direct hydrocyanation of an alkynylphosphinate | Maximizes incorporation of starting materials into the final product |
Chemical Reactivity and Mechanistic Pathways of Methyl 2 Cyanoethenyl Ethylphosphinate
Reactivity Profile of the Phosphinate Ester Group
The phosphinate ester group, characterized by a phosphorus atom double-bonded to one oxygen atom, single-bonded to another oxygen atom (part of the methoxy (B1213986) group), and single-bonded to two carbon atoms (the ethyl group and the 2-cyanoethenyl group), exhibits a rich and complex reactivity profile.
Nucleophilic Reactivity at the Phosphorus Center
The phosphorus atom in Methyl (2-cyanoethenyl)ethylphosphinate is electrophilic due to the electron-withdrawing effects of the adjacent oxygen atoms. This electrophilicity makes it susceptible to attack by a wide range of nucleophiles, leading to substitution reactions at the phosphorus center. These reactions are fundamental to the transformation of phosphinate esters.
The mechanism of nucleophilic substitution at a tetrahedral phosphorus center can proceed through different pathways, primarily associative (SN2-like) or dissociative (SN1-like) mechanisms. In an associative mechanism, the nucleophile attacks the phosphorus atom to form a pentacoordinate intermediate or transition state. Subsequent departure of the leaving group yields the substitution product. For phosphinates, this pathway is common. The reaction rate is influenced by the nature of the nucleophile, the leaving group, and the substituents on the phosphorus atom. Stronger nucleophiles and better leaving groups will facilitate the reaction.
For this compound, the methoxy group (-OCH3) can act as a leaving group in the presence of a suitable nucleophile. For instance, hydrolysis under basic conditions would involve the attack of a hydroxide (B78521) ion on the phosphorus center.
A generalized scheme for nucleophilic substitution at the phosphorus center is shown below:
Where Nu- is the nucleophile, R1 = ethyl, R2 = 2-cyanoethenyl, and R3 = methyl.
The steric and electronic properties of the ethyl and 2-cyanoethenyl groups will influence the rate of nucleophilic attack. The ethyl group is a simple alkyl group with a modest steric profile. The 2-cyanoethenyl group is more complex, with its π-system potentially influencing the electronic environment of the phosphorus center.
Comparative Reactivity of Phosphorus Esters with Nucleophiles
| Phosphorus Ester Type | General Reactivity | Common Nucleophiles |
| Phosphate Esters | Generally reactive | H2O, OH-, RO-, RNH2 |
| Phosphonate (B1237965) Esters | Moderately reactive | H2O, OH-, RO- |
| Phosphinate Esters | Less reactive | Strong nucleophiles required |
This table illustrates that phosphinates are generally less reactive towards nucleophiles compared to phosphates and phosphonates, often requiring more forcing conditions for substitution to occur.
Electrophilic Character of the Phosphoryl Oxygen
The oxygen atom of the phosphoryl group (P=O) possesses lone pairs of electrons and is a site of negative charge density, making it a Lewis basic center. It can interact with electrophiles, including protons and metal ions. This interaction can have significant consequences for the reactivity of the entire molecule.
Protonation of the phosphoryl oxygen, for example, increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack. This is a common mode of catalysis for the hydrolysis of phosphinate esters under acidic conditions.
The interaction with Lewis acids can also modulate the reactivity of the molecule. For instance, coordination of a metal ion to the phosphoryl oxygen can polarize the P=O bond, enhancing the electrophilic character of the phosphorus atom.
The basicity of the phosphoryl oxygen is influenced by the nature of the substituents attached to the phosphorus atom. Electron-donating groups increase the electron density on the oxygen, making it more basic, while electron-withdrawing groups have the opposite effect. In this compound, the presence of the electron-withdrawing 2-cyanoethenyl group is expected to reduce the basicity of the phosphoryl oxygen compared to a simple dialkylphosphinate.
Transformations Involving the 2-Cyanoethenyl Moiety
The 2-cyanoethenyl group is an α,β-unsaturated nitrile system. The presence of the electron-withdrawing cyano group and the ethylphosphinate group activates the carbon-carbon double bond, making it susceptible to a variety of chemical transformations.
Nucleophilic Additions to the Activated Carbon-Carbon Double Bond
The carbon-carbon double bond in this compound is electron-deficient due to the conjugation with the electron-withdrawing nitrile (C≡N) and phosphinate groups. This makes the β-carbon (the carbon atom further from the phosphorus) a prime target for nucleophilic attack in a process known as conjugate addition or Michael addition. youtube.comchemeurope.com
A wide range of nucleophiles can participate in this reaction, including amines, thiols, carbanions, and alkoxides. The reaction proceeds via the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of the enolate yields the final addition product.
A general mechanism for the Michael addition is as follows:
Where R = the ethyl(methyl)phosphinoyl group.
The presence of both the cyano and the phosphinate groups as electron-withdrawing substituents significantly enhances the electrophilicity of the double bond, making this a highly favorable reaction pathway.
Common Nucleophiles for Michael Addition to Activated Alkenes
| Nucleophile Type | Example |
| Organometallics | Grignard reagents, organocuprates |
| Enolates | Ketone and ester enolates |
| Amines | Primary and secondary amines |
| Thiols | Thiolates |
| Cyanide | Cyanide ion |
Reactions of the Nitrile Functional Group (e.g., Reduction, Hydrolysis)
The nitrile group (-C≡N) in this compound can undergo a variety of characteristic reactions, although its reactivity may be influenced by the conjugated system.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. This reaction typically requires heating. The initial product of hydrolysis is a primary amide, which can then be further hydrolyzed to a carboxylic acid.
Reduction: The nitrile group can be reduced to a primary amine using various reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation (e.g., H2/Raney Ni). The choice of reducing agent is critical to avoid the reduction of the carbon-carbon double bond. Selective reduction of the nitrile in the presence of an alkene can be challenging.
Cycloaddition Chemistry of the Cyanoethenyl System
The activated double bond of the 2-cyanoethenyl moiety can participate in cycloaddition reactions, acting as a dienophile or a dipolarophile.
Diels-Alder Reaction: As an electron-deficient alkene (dienophile), this compound is expected to react with electron-rich dienes in a [4+2] cycloaddition reaction to form a six-membered ring. The stereochemistry and regiochemistry of the reaction would be governed by the principles of the Diels-Alder reaction.
1,3-Dipolar Cycloaddition: The polarized double bond can also react with 1,3-dipoles, such as azides, nitrile oxides, and diazomethane, in a [3+2] cycloaddition to form five-membered heterocyclic rings. This is a powerful method for the synthesis of various heterocyclic compounds.
The reactivity of the cyanoethenyl system in cycloaddition reactions is enhanced by the presence of the electron-withdrawing phosphinate and cyano groups.
Oxidation and Reduction Processes of this compound
Information unavailable.
Mechanistic Investigations of Key Reactions
Elucidation of Reaction Intermediates
Information unavailable.
Kinetic Studies and Rate-Determining Steps
Information unavailable.
Stereochemical Outcomes and Control in Reactions
Information unavailable.
Polymerization Characteristics of Methyl 2 Cyanoethenyl Ethylphosphinate
Anionic Polymerization Mechanisms of Cyanoethenyl Compounds
The polymerization of Methyl (2-cyanoethenyl)ethylphosphinate is expected to be dominated by an anionic mechanism due to the presence of two strong electron-withdrawing groups attached to the vinyl carbon: the cyano (-CN) group and the ethylphosphinate [-P(O)(OEt)(CH₃)] group. This is analogous to the well-understood polymerization of cyanoacrylates. nih.govlibretexts.org
The mechanism proceeds via a chain-growth pathway involving a carbanionic propagating species. youtube.com The key steps are:
Initiation: A nucleophile (Nu⁻) attacks the electron-deficient β-carbon of the vinyl group. This breaks the π-bond, and the electron pair shifts to the α-carbon, forming a carbanion.
Propagation: The newly formed carbanion acts as a nucleophile and attacks the β-carbon of another monomer molecule. This process repeats, rapidly adding monomer units to the growing polymer chain. pcbiochemres.com
Termination: In an ideal living anionic polymerization, there is no formal termination step; the chains remain active until deliberately quenched by an external agent, such as water or an acid. youtube.comwikipedia.org
The carbanion on the α-carbon is highly stabilized by resonance, with the negative charge delocalized over both the cyano and the phosphinate groups. nih.gov This stabilization is crucial for the facility of the anionic polymerization, making the monomer highly reactive towards even weak nucleophiles. jove.com
Initiation and Propagation of Polymerization by Nucleophilic Species
The high reactivity of the cyanoethenyl group, activated by the adjacent phosphinate moiety, allows for initiation by a wide range of nucleophilic species. nih.govjove.com These can be broadly categorized as anionic initiators and neutral nucleophiles (which lead to zwitterionic polymerization).
Anionic Initiators: Strong nucleophiles like organolithium compounds (e.g., n-butyllithium), alkali amides, and alkoxides readily initiate polymerization. libretexts.orgethernet.edu.et Weaker anions, including hydroxyl ions (from trace water) or bromide ions, can also effectively start the polymerization chain. pcbiochemres.comrsc.org
Neutral Nucleophiles: Weak bases such as tertiary amines (e.g., pyridine) and phosphines can also initiate polymerization. nih.govrsc.org In this case, the nucleophile attacks the monomer to form a zwitterion, which then propagates the polymerization.
The propagation step is typically extremely fast. For instance, the propagation rate coefficient (kₚ) for n-butyl 2-cyanoacrylate, a structurally similar monomer, has been measured to be close to 10⁶ L·mol⁻¹·s⁻¹ in tetrahydrofuran (B95107) (THF) at 20 °C. nih.gov This high rate is a direct consequence of the highly electrophilic nature of the monomer's β-carbon and the stability of the propagating carbanion. nih.gov
Table 1: Common Nucleophilic Initiators for Anionic Polymerization of Activated Olefins
| Initiator Type | Examples | Typical Monomers |
|---|---|---|
| Strong Anionic | n-Butyllithium (n-BuLi), Sodium amide (NaNH₂) | Styrene (B11656), Dienes, Acrylonitrile (B1666552) |
| Weak Anionic | Hydroxide (B78521) (OH⁻), Cyanide (CN⁻), Halides (Br⁻) | Cyanoacrylates |
| Neutral Bases | Tertiary Amines (Pyridine), Tertiary Phosphines (PPh₃) | Cyanoacrylates |
| Electron Transfer | Sodium naphthalenide | Styrene |
This table is illustrative and based on data for analogous monomer systems.
Impact of Phosphinate Structure on Polymerization Kinetics and Thermodynamics
The ethylphosphinate group [-P(O)(OEt)(CH₃)] in this compound exerts significant electronic and steric effects on the polymerization process.
Electronic Effects: The phosphinate group is strongly electron-withdrawing, which greatly enhances the electrophilicity of the carbon-carbon double bond. This effect lowers the activation energy for the nucleophilic attack during initiation and propagation, leading to very high reaction rates. mdpi.com Compared to a standard acrylate (B77674) monomer, the presence of the phosphorus center significantly increases the monomer's reactivity in anionic polymerization.
Steric Effects: The bulkiness of the ethylphosphinate group can influence the stereochemistry of the polymer chain and the propagation rate. Significant steric hindrance around the propagating carbanion could potentially slow the rate of monomer addition compared to a less hindered monomer like acrylonitrile. mdpi.com However, this steric hindrance is generally considered to have a greater impact in radical polymerization than in anionic polymerization. researchgate.net Studies on the hydrolysis of phosphinates have shown that steric hindrance can decrease reaction rates, a principle that may translate to the accessibility of the monomer to the growing polymer chain end. mdpi.com
Thermodynamics: The polymerization of vinyl monomers is typically an exothermic process. libretexts.org The high reactivity of the double bond in cyanoethenyl compounds suggests a large negative enthalpy of polymerization (ΔHₚ), favoring the polymer's formation. However, like all polymerizations, there is a ceiling temperature (T_c) above which the polymer is thermodynamically unstable and will depolymerize. The T_c is related to the enthalpy and entropy (ΔSₚ) of polymerization by the equation T_c = ΔHₚ / ΔSₚ.
Table 2: Comparison of Reactivity Parameters for Selected Monomers
| Monomer | Polymerization Type | Key Structural Feature | Relative Propagation Rate (kₚ) |
|---|---|---|---|
| Styrene | Anionic | Phenyl group | Moderate |
| Methyl Methacrylate (B99206) | Anionic | Ester group | High |
| Acrylonitrile | Anionic | Cyano group | High |
| n-Butyl Cyanoacrylate | Anionic | Cyano + Ester groups | Extremely High (~10⁶ L·mol⁻¹·s⁻¹) nih.gov |
This table provides a qualitative comparison based on literature data for different monomer systems to contextualize the potential reactivity of this compound.
Copolymerization Strategies with Other Monomers
Copolymerization is a versatile strategy to tailor the properties of the final material. For this compound, anionic copolymerization would be the most suitable method, but monomer selection is critical due to the vast differences in reactivity among vinyl monomers.
Given its highly electrophilic nature, this compound would be an extremely reactive monomer in anionic polymerization. It would readily copolymerize with other monomers bearing electron-withdrawing groups, such as:
Cyanoacrylates and Acrylonitrile: These monomers also polymerize rapidly via an anionic mechanism and would likely form random or statistical copolymers. researchgate.net
Acrylates and Methacrylates: Monomers like methyl methacrylate (MMA) are amenable to anionic polymerization and could be copolymerized. nih.gov
Copolymerization with less reactive monomers, such as styrene, would be challenging. The highly reactive phosphinate-containing monomer would polymerize much faster than styrene, leading to a polymer consisting mainly of a long block of the phosphinate monomer followed by a block of styrene, rather than a random copolymer.
A key strategy to achieve well-defined copolymers is living anionic polymerization . wikipedia.org This technique, if applicable, would allow for the synthesis of block copolymers. For example, a living polymer of styrene or MMA could be used as a macroinitiator to polymerize this compound, yielding a well-defined di-block copolymer. nih.gov This approach offers precise control over the polymer's final structure.
Polymer Architecture and Structural Control in Phosphinate-Containing Polymers
Controlling the architecture of polymers—such as creating linear, star-shaped, or comb-shaped structures—is essential for developing advanced materials. mdpi.combuffalo.edu For phosphinate-containing polymers, achieving such control relies on living polymerization techniques.
Living Anionic Polymerization: The key to architectural control is the stability of the propagating carbanion. If termination and chain-transfer reactions can be eliminated, the polymerization becomes "living." libretexts.org For highly reactive monomers like cyanoethenyl compounds, achieving a living polymerization can be difficult but has been demonstrated for cyanoacrylates using specific initiators like frustrated Lewis pairs. rsc.org A successful living anionic polymerization of this compound would enable several advanced architectures:
Block Copolymers: Sequential addition of different monomers to a living chain can create well-defined block copolymers. nih.govbuffalo.edu
Star Polymers: Living polymer chains can be reacted with a multifunctional linking agent (e.g., silicon tetrachloride) to create star-shaped polymers. buffalo.edu
End-Functionalization: The living carbanionic chain end can be quenched with a specific electrophilic reagent to introduce a desired functional group at the end of every polymer chain. wikipedia.org
Recent advances in polymer chemistry have provided multiple tools for controlling polymer structures. mdpi.comresearchgate.net While anionic polymerization is a powerful method, other controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization have also been successfully applied to phosphorus-containing monomers, offering alternative routes to well-defined polymer architectures. rsc.org The applicability of these radical-based methods would depend on the specific reactivity of the cyanoethenyl group under those conditions.
Theoretical and Computational Studies on Methyl 2 Cyanoethenyl Ethylphosphinate
Quantum Chemical Calculations for Molecular Conformation and Electronic Structure
To investigate the molecular conformation and electronic structure of Methyl (2-cyanoethenyl)ethylphosphinate, researchers would typically employ quantum chemical calculations. Methods like Density Functional Theory (DFT) and ab initio calculations (such as Møller-Plesset perturbation theory, MP2) would be utilized to determine the molecule's most stable three-dimensional structure.
A conformational analysis would be performed by systematically rotating the rotatable bonds within the molecule to map out the potential energy surface. This process identifies the lowest energy conformers (stable structures) and the transition states that connect them. Key outputs from these calculations would include optimized geometric parameters (bond lengths, bond angles, and dihedral angles), as well as electronic properties such as orbital energies (HOMO-LUMO gap), Mulliken or Natural Bond Orbital (NBO) charge distributions, and the dipole moment. These results would provide insight into the molecule's reactivity and stability.
Reaction Pathway Modeling and Transition State Analysis
Computational modeling is a powerful tool for elucidating reaction mechanisms. For a compound like this compound, this could involve studying its synthesis, decomposition, or its role in a catalytic cycle. Reaction pathway modeling would involve identifying the reactant(s), product(s), and any intermediates along a proposed reaction coordinate.
By locating the transition state structures—the highest energy point along the reaction pathway—researchers can calculate the activation energy, which is a critical factor in determining the reaction rate. Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that the identified transition state correctly connects the reactants and products. This type of analysis provides a detailed, step-by-step understanding of the chemical transformation at a molecular level.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Quantum chemical software can predict various spectroscopic parameters that are crucial for experimental characterization. For this compound, these predictions would be invaluable.
NMR Chemical Shifts: Theoretical calculations can predict the ¹H, ¹³C, and ³¹P NMR chemical shifts. These are typically calculated using the Gauge-Independent Atomic Orbital (GIAO) method. The calculated shifts, when compared to a reference compound like tetramethylsilane (B1202638) (TMS), can aid in the interpretation of experimental NMR spectra and confirm the molecular structure.
Investigation of Intermolecular Interactions and Aggregation Behavior
The way molecules of this compound interact with each other can influence its bulk properties, such as its physical state and solubility. Computational methods can be used to study these intermolecular interactions.
By modeling a dimer or larger clusters of the molecule, it is possible to calculate the binding energy and identify the nature of the non-covalent interactions, such as hydrogen bonds, dipole-dipole interactions, or van der Waals forces. Techniques like the Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) analysis can be used to visualize and characterize these weak interactions, providing insight into how the molecules might aggregate in the solid state or in solution.
Computational Approaches to Phosphinate Catalysis and Ligand Design
While no specific studies exist for this compound, the broader class of phosphinates is of interest in catalysis and as ligands for metal complexes. Computational chemistry plays a vital role in this area. researchgate.netnih.govacs.orgresearchgate.net
DFT calculations are frequently used to design and screen new phosphinate-based ligands for catalytic applications. By modifying the electronic and steric properties of the ligand and computationally evaluating its performance in a catalytic cycle, researchers can predict which designs are most likely to lead to more efficient or selective catalysts. researchgate.net For instance, computational studies can help in understanding how the phosphinate ligand influences the stability of catalytic intermediates and the energy barriers of key reaction steps. researchgate.net This predictive power accelerates the discovery of new and improved catalytic systems.
Advanced Spectroscopic and Analytical Characterization of Methyl 2 Cyanoethenyl Ethylphosphinate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural determination of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For Methyl (2-cyanoethenyl)ethylphosphinate, a combination of one-dimensional (¹H, ¹³C, ³¹P) and two-dimensional NMR experiments are employed for a complete spectral assignment.
¹H, ¹³C, and ³¹P NMR Chemical Shift Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethyl, methyl, and vinyl protons. The ethyl group attached to the phosphorus atom would show a characteristic quartet for the methylene (B1212753) protons and a triplet for the methyl protons, with coupling to both the adjacent protons and the phosphorus atom. The methoxy (B1213986) protons would appear as a doublet due to coupling with the phosphorus atom. The vinyl protons' chemical shifts and coupling constants would be indicative of their geometric arrangement (E/Z isomerism) and the electronic influence of the adjacent cyano and phosphinate groups.
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. Key resonances would include those for the cyano carbon, the olefinic carbons, the carbons of the ethyl group, and the methoxy carbon. The chemical shifts of the sp² hybridized carbons of the ethenyl group are particularly informative about the electronic environment created by the electron-withdrawing cyano group and the phosphorus center. libretexts.orglibretexts.orgdocbrown.infochemicalbook.com
³¹P NMR spectroscopy is a highly sensitive technique for probing the environment of the phosphorus nucleus. For this compound, a single resonance is anticipated, and its chemical shift would be characteristic of a pentavalent phosphinate ester.
Table 1: Predicted ¹H, ¹³C, and ³¹P NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ³¹P Chemical Shift (ppm) |
| P-CH₂-CH₃ | ~1.6 - 2.0 (m) | ~15 - 25 | - |
| P-CH₂-CH₃ | ~1.0 - 1.3 (dt) | ~5 - 10 | - |
| P-O-CH₃ | ~3.6 - 3.9 (d) | ~50 - 55 | - |
| P-CH=CH-CN | ~6.0 - 7.5 (m) | ~110 - 150 | - |
| P-CH=CH-CN | ~6.0 - 7.5 (m) | ~110 - 150 | - |
| CN | - | ~115 - 120 | - |
| P | - | - | ~20 - 40 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments
To unambiguously assign the proton and carbon signals and to establish the connectivity within the molecule, a suite of 2D NMR experiments is essential.
COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons. Key correlations would be observed between the methylene and methyl protons of the ethyl group, and between the two vinyl protons.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of the carbon signals for the ethyl, methyl, and vinyl groups based on their attached protons.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound through ionization and analysis of the mass-to-charge ratio of the resulting ions.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact molecular weight of this compound with high accuracy. nih.govnih.gov This precise mass measurement allows for the unambiguous determination of its elemental composition, distinguishing it from other compounds with the same nominal mass. The experimentally determined mass would be compared to the theoretical mass calculated from its chemical formula (C₆H₁₀NO₂P).
Tandem Mass Spectrometry (MS/MS) for Structural Information
Tandem Mass Spectrometry (MS/MS) provides valuable structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. researchgate.netresearchgate.net The fragmentation pattern of the protonated molecule [M+H]⁺ of this compound would be expected to show characteristic losses. Potential fragmentation pathways could include the loss of the methoxy group, the ethyl group, or the cyanoethenyl moiety. The analysis of these fragment ions helps to confirm the connectivity of the different functional groups within the molecule.
Table 2: Expected HRMS and Major MS/MS Fragments for this compound
| Ion | Formula | Theoretical m/z |
| [M+H]⁺ | C₆H₁₁NO₂P⁺ | 160.0522 |
| [M-OCH₃]⁺ | C₅H₈NOP⁺ | 129.0338 |
| [M-C₂H₅]⁺ | C₄H₆NO₂P⁺ | 131.0107 |
| [M-CH=CHCN]⁺ | C₄H₈O₂P⁺ | 120.0308 |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint for the identification of functional groups. uh.edu
The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong band around 2220-2260 cm⁻¹ would be indicative of the C≡N stretching vibration of the cyano group. The P=O stretching vibration would appear as a strong absorption in the region of 1200-1300 cm⁻¹. The P-O-C stretch would likely be observed in the 1000-1100 cm⁻¹ region. The C=C stretching vibration of the ethenyl group would be present around 1620-1680 cm⁻¹. The C-H stretching vibrations of the alkyl and vinyl groups would appear in the 2800-3100 cm⁻¹ range.
Raman spectroscopy would provide complementary information. The C≡N and C=C stretching vibrations, which are often strong in Raman spectra, would be readily identifiable. The symmetric vibrations of the molecule would also be more prominent in the Raman spectrum.
Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| C≡N | Stretching | 2220 - 2260 (strong) | Strong |
| P=O | Stretching | 1200 - 1300 (strong) | Medium |
| P-O-C | Stretching | 1000 - 1100 (strong) | Weak |
| C=C | Stretching | 1620 - 1680 (medium) | Strong |
| C-H (sp²) | Stretching | 3000 - 3100 (medium) | Medium |
| C-H (sp³) | Stretching | 2850 - 3000 (medium) | Medium |
Chromatographic Techniques for Purity Assessment and Mixture Separation
General methodologies for the purity assessment and separation of organophosphorus compounds using chromatographic techniques are well-established. However, specific applications and optimized conditions for this compound have not been documented in available literature.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)
There are no specific published methods detailing the analysis of this compound by GC or HPLC. The development of such methods would require empirical determination of optimal parameters, including stationary phase, mobile phase or temperature programming, and detector type.
Coupled Techniques (GC-MS, LC-MS)
No specific GC-MS or LC-MS studies for the structural confirmation or trace analysis of this compound are available. While these techniques are powerful tools for the analysis of related organophosphorus compounds, their application to this specific molecule has not been described in the reviewed literature.
X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination
A search of crystallographic databases reveals no entries for this compound. Consequently, its solid-state molecular and crystal structure have not been determined, and no crystallographic data, such as unit cell dimensions, space group, or atomic coordinates, are available.
Applications of Methyl 2 Cyanoethenyl Ethylphosphinate in Organic Synthesis and Materials Science
Methyl (2-cyanoethenyl)ethylphosphinate as a Versatile Synthetic Intermediate
This compound is a multifunctional compound poised to serve as a versatile intermediate in a variety of organic transformations. Its reactivity is primarily dictated by the interplay between the phosphorus center and the activated π-system of the cyanoethenyl group. The electron-withdrawing nature of both the phosphinate and the cyano groups polarizes the carbon-carbon double bond, making the β-carbon highly electrophilic and susceptible to nucleophilic attack. This characteristic reactivity opens avenues for a range of synthetic applications, including Michael additions and cycloaddition reactions.
Furthermore, the presence of the phosphinate moiety allows for modifications at the phosphorus center, while the nitrile group can be hydrolyzed, reduced, or otherwise transformed into other functional groups. This trifunctional nature enables the molecule to be a linchpin in the assembly of complex molecular architectures.
Utilization in Organic Transformations as a Reagent or Precursor
The unique combination of functional groups in this compound makes it a valuable reagent and precursor in several key organic reactions.
While the classical Horner-Wadsworth-Emmons (HWE) reaction utilizes phosphonates, phosphinate-based reagents can participate in analogous olefination reactions. wikipedia.orgnrochemistry.comalfa-chemistry.comarkat-usa.orgorganic-chemistry.orgorganic-chemistry.org In a hypothetical HWE-type reaction, deprotonation of a related phosphinate containing an α-methylene group would generate a stabilized carbanion. This nucleophile would then react with an aldehyde or ketone to form a β-hydroxyphosphinate intermediate, which upon elimination, would yield an alkene.
The stereochemical outcome of such reactions is typically high, favoring the formation of the (E)-alkene. This selectivity is driven by the thermodynamic stability of the intermediates in the reaction pathway. The table below illustrates the typical high (E)-selectivity observed in Horner-Wadsworth-Emmons reactions with various aldehydes, which is expected to be similar for phosphinate-based reagents.
| Aldehyde | Phosphonate (B1237965) Reagent | Base | Solvent | E/Z Ratio | Yield (%) |
|---|---|---|---|---|---|
| Benzaldehyde | Triethyl phosphonoacetate | NaH | THF | >95:5 | 90 |
| Cyclohexanecarboxaldehyde | Triethyl phosphonoacetate | NaH | DME | 98:2 | 85 |
| Butanal | Triethyl phosphonoacetate | KOt-Bu | THF | 90:10 | 88 |
| 4-Nitrobenzaldehyde | Triethyl phosphonoacetate | NaH | THF | >99:1 | 92 |
This table presents representative data for the Horner-Wadsworth-Emmons reaction using phosphonate reagents as an analogy for the expected reactivity of phosphinate-based reagents.
The activated double bond in this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds. The electron-deficient nature of the cyanoethenyl group facilitates its participation in annulation reactions, where it can react with dinucleophiles to form cyclic structures. For instance, reaction with a compound containing both a nucleophilic nitrogen and a nucleophilic carbon or sulfur could lead to the formation of five- or six-membered heterocycles.
One prominent application is in the synthesis of substituted pyridines. organic-chemistry.orgrsc.orgnih.govnih.govresearchgate.net The reaction of α,β-unsaturated carbonyl compounds or their derivatives with enamines or other nitrogen-containing precursors is a well-established method for pyridine (B92270) synthesis. By analogy, this compound could react with a suitable 1,3-dicarbonyl compound or its enamine equivalent in the presence of an ammonia (B1221849) source to construct a pyridine ring bearing a phosphinate substituent. The following table provides examples of pyridine synthesis from related α,β-unsaturated precursors.
| α,β-Unsaturated Precursor | Reaction Partner | Conditions | Heterocyclic Product | Yield (%) |
|---|---|---|---|---|
| Chalcone | Ethyl cyanoacetate, NH4OAc | Reflux | Substituted Pyridine | 75 |
| α,β-Unsaturated Ketone | Enamine, NH4OAc | Cu(OAc)2, 85 °C | Substituted Pyridine | 82 |
| α,β-Unsaturated Nitrile | Malononitrile, Piperidine | Ethanol, Reflux | Substituted Pyridine | 88 |
| Aurone-derived imine | Terminal alkyne, Et3N | DCM, rt | Benzofuro[3,2-b]pyridine | 91 |
This table showcases examples of heterocyclic synthesis using α,β-unsaturated precursors analogous to this compound.
Integration into Functional Polymer Systems
The unique properties of the phosphinate group, particularly its contribution to flame retardancy and thermal stability, make this compound an attractive monomer for the synthesis of functional polymers.
The incorporation of phosphorus, in particular phosphinate moieties, into polymer backbones is a well-established strategy for enhancing the flame retardancy of materials. mdpi.comuj.ac.zasemanticscholar.orgmdpi.comresearchgate.net Polymers containing phosphinates exhibit excellent fire resistance due to their ability to promote char formation in the condensed phase during combustion. This char layer acts as an insulating barrier, limiting the evolution of flammable gases and preventing the propagation of flames.
The vinyl group in this compound allows for its polymerization, either as a homopolymer or as a comonomer with other vinyl monomers, to produce polymers with pendant ethylphosphinate groups. The resulting materials are expected to exhibit enhanced thermal stability and flame retardancy. The Limiting Oxygen Index (LOI), which is the minimum oxygen concentration required to support flaming combustion, is a key metric for flame retardancy. The table below presents typical LOI values and char yields for polymers containing phosphorus-based flame retardants.
| Polymer Matrix | Phosphorus-Containing Additive/Monomer | Phosphorus Content (%) | LOI (%) | Char Yield at 700 °C (%) |
|---|---|---|---|---|
| Polypropylene (PP) | None | 0 | 18.0 | <1 |
| Polypropylene (PP) | Ammonium Polyphosphate (APP) | 2.5 | 25.1 | 15 |
| Epoxy Resin | None | 0 | 22.5 | 18 |
| Epoxy Resin | DOPO-based phosphonate | 1.5 | 32.0 | 28 |
This table provides representative data on the flame retardant properties of polymers containing phosphorus-based additives, illustrating the expected benefits of incorporating phosphinate moieties.
The cyanoethenyl group in this compound provides a reactive site for crosslinking polymer chains, which can significantly enhance the mechanical and thermal properties of the resulting material. mdpi.comrjpdft.commdpi.comyoutube.com Crosslinking transforms linear polymer chains into a three-dimensional network, leading to increased rigidity, solvent resistance, and thermal stability.
Based on the current available scientific literature, there is no specific information regarding the role of this compound in catalysis or ligand design. Searches for the application of this particular compound in these fields did not yield any relevant research findings or data.
Therefore, it is not possible to provide an article on the "" with a focus on its "Role in Catalysis or Ligand Design" as there is no published research on this specific topic.
Scientific literature extensively covers other organophosphorus compounds, including various phosphinates and phosphonates, as highly effective ligands in catalysis, contributing to a wide range of organic transformations. However, this compound itself is not documented in this context.
Future research may explore the potential of this compound in catalysis and as a ligand, but at present, no data is available to populate the requested article structure.
Table of Compounds Mentioned:
Environmental Fate and Degradation Pathways of Methyl 2 Cyanoethenyl Ethylphosphinate
Biodegradation Mechanisms by Microorganisms
Microbial activity is a primary driver in the degradation of organophosphorus compounds in the environment. biotechrep.ir The biodegradation of these substances by microbial enzymes in soil and water is a critical mechanism for preventing their accumulation. biotechrep.ir Microorganisms can utilize some organophosphorus compounds as a source of carbon or phosphorus. researchgate.net
The biodegradation of organophosphorus compounds often involves the enzymatic hydrolysis of their ester bonds. bbrc.in Enzymes such as phosphotriesterases, hydrolases, and phosphatases are known to break down these compounds. bbrc.in In the case of phosphinates, which are characterized by a direct carbon-phosphorus bond in addition to ester linkages, specific enzymes are required for degradation. oup.com
Microbial degradation through the hydrolysis of P-O-alkyl bonds is considered a crucial step in the detoxification of many organophosphorus compounds. oup.com For Methyl (2-cyanoethenyl)ethylphosphinate, it is anticipated that microorganisms possessing phosphotriesterase or similar hydrolase activity could cleave the methyl ester bond (P-O-CH₃). This enzymatic action would result in the formation of (2-cyanoethenyl)ethylphosphinic acid and methanol. The direct C-P bond between the ethyl group and the phosphorus atom is generally more resistant to cleavage.
Table 1: Potential Enzymatic Cleavage Sites in this compound
| Bond | Type of Linkage | Susceptibility to Enzymatic Cleavage | Potential Product |
| Methyl-Phosphorus | Phosphinate Ester (P-O-C) | High | (2-cyanoethenyl)ethylphosphinic acid, Methanol |
| Ethyl-Phosphorus | Carbon-Phosphorus (C-P) | Low | - |
| Cyanoethenyl-Phosphorus | Carbon-Phosphorus (C-P) | Low | - |
The transformation of the cyanoethenyl moiety [-CH=CH(CN)] would likely proceed through pathways common for the metabolism of nitriles and unsaturated compounds. Phase I metabolic reactions, which introduce or expose functional groups, could include the reduction of the double bond or hydrolysis of the cyano group. researchgate.net
The cyano (nitrile) group can be enzymatically hydrolyzed by nitrilases or nitrile hydratases to a carboxylic acid or an amide, respectively. This would transform the cyanoethenyl group into a propenoic acid or propenamide group attached to the ethylphosphinate core. Subsequent metabolism could then proceed via pathways for short-chain carboxylic acids or amides.
Another potential pathway is the reduction of the carbon-carbon double bond, leading to a cyanoethyl group. The saturated alkyl chain would then be more susceptible to further oxidation.
Photodegradation and Photoinduced Transformations in Aqueous and Atmospheric Environments
Photodegradation involves the breakdown of chemical compounds by light energy. In aqueous environments, direct photolysis can occur if the compound absorbs light at wavelengths present in sunlight. Indirect photolysis can also take place through reactions with photochemically generated reactive species like hydroxyl radicals (•OH).
While specific data for this compound is unavailable, compounds with carbon-carbon double bonds are known to be susceptible to photodegradation. The cyanoethenyl group may undergo photoisomerization (cis-trans isomerization) or react with photochemically produced oxidants. The absorption of UV radiation could also potentially lead to the cleavage of the P-O-C bond. In the atmosphere, volatile organophosphorus compounds can be degraded by gas-phase reactions with hydroxyl radicals.
Chemical Hydrolysis and Oxidation in Environmental Matrices
Chemical hydrolysis is a significant abiotic degradation pathway for many organophosphorus esters. biotechrep.ir The rate of hydrolysis is dependent on pH and temperature. For phosphinates, hydrolysis can occur under both acidic and basic conditions, leading to the cleavage of the ester bond. nih.govnih.gov
Under environmental pH conditions (typically 5-9), this compound is expected to undergo hydrolysis of its methyl ester linkage. This reaction would yield (2-cyanoethenyl)ethylphosphinic acid and methanol. The rate of this hydrolysis would be influenced by the specific pH of the soil or water matrix.
Oxidation in the environment is often mediated by reactive oxygen species. The double bond in the cyanoethenyl group could be susceptible to oxidation, potentially leading to the formation of epoxides or cleavage of the bond.
Adsorption and Mobility in Soil and Aquatic Systems
The mobility of a chemical in the soil is largely governed by its adsorption to soil particles. The sorption of organophosphate esters to soil is influenced by factors such as soil organic carbon content and the hydrophobicity of the compound. nih.gov Compounds with higher hydrophobicity tend to adsorb more strongly to soil organic matter, which reduces their mobility and potential to leach into groundwater. nih.gov
The adsorption and mobility of this compound will depend on its physicochemical properties, such as its octanol-water partition coefficient (Kow). Organophosphorus pesticides with low to moderate water solubility tend to have moderate mobility in soils. Clay and organic matter content in soil generally increase the adsorption of these compounds. e3s-conferences.org Without specific experimental data, it is difficult to precisely predict the mobility of this compound.
Table 2: Factors Influencing the Adsorption and Mobility of Organophosphorus Compounds
| Soil Property | Influence on Adsorption | Influence on Mobility |
| Organic Matter Content | Increases | Decreases |
| Clay Content | Increases | Decreases |
| Soil pH | Can influence speciation and surface charge | Variable |
| Permeability | No direct influence | Increases with higher permeability |
Formation and Characterization of Environmental Transformation Products
Based on the degradation pathways discussed, several transformation products of this compound can be anticipated. The primary and most likely initial transformation product from both biotic and abiotic hydrolysis would be (2-cyanoethenyl)ethylphosphinic acid . nih.govnih.gov
Further degradation of this primary product could lead to a variety of other compounds. For example, microbial metabolism of the cyanoethenyl group could result in the formation of (2-carboxy-ethenyl)ethylphosphinic acid or (2-amido-ethenyl)ethylphosphinic acid . Photodegradation and chemical oxidation could lead to a more complex mixture of smaller, more polar compounds. The ultimate mineralization of the compound would result in carbon dioxide, water, phosphate, and inorganic nitrogen. researchgate.net
The identification and characterization of these transformation products are crucial for a complete environmental risk assessment, as they may have their own toxicological and environmental fate profiles. iastate.edunih.gov Advanced analytical techniques such as high-resolution mass spectrometry would be necessary for the detection and structural elucidation of these transformation products in environmental samples. nih.gov
Table 3: Potential Environmental Transformation Products of this compound
| Transformation Product | Formation Pathway(s) |
| (2-cyanoethenyl)ethylphosphinic acid | Hydrolysis (biotic and abiotic) |
| Methanol | Hydrolysis (biotic and abiotic) |
| (2-carboxy-ethenyl)ethylphosphinic acid | Microbial metabolism (hydrolysis of cyano group) |
| (2-amido-ethenyl)ethylphosphinic acid | Microbial metabolism (hydration of cyano group) |
| Smaller oxygenated and/or saturated derivatives | Photodegradation, Chemical Oxidation, Further Metabolism |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
